Vicasinabin - 1433361-02-4

Vicasinabin

Catalog Number: EVT-10959761
CAS Number: 1433361-02-4
Molecular Formula: C15H22N10O
Molecular Weight: 358.40 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vicasinabin, also known as RG7774, is a synthetic cannabinoid that selectively targets the cannabinoid receptor 2 (CB2R). It has been developed for potential therapeutic applications, particularly in pain management and inflammatory diseases. This compound is notable for its oral bioavailability, which enhances its potential for clinical use compared to other cannabinoids that may require alternative delivery methods.

Source

Vicasinabin was synthesized through a lead optimization process based on high-throughput screening hits, specifically focusing on enhancing its pharmacological profile and safety. The compound is classified under synthetic cannabinoids and has been studied for its pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles .

Classification

Vicasinabin falls within the category of synthetic cannabinoids, which are compounds designed to mimic the effects of naturally occurring cannabinoids found in cannabis. Its primary classification is as a selective agonist for the CB2 receptor, distinguishing it from other cannabinoids that may affect both CB1 and CB2 receptors.

Synthesis Analysis

The synthesis of Vicasinabin involves several steps, beginning with benzyl chloride as a precursor. The synthesis process can be summarized as follows:

  1. Formation of Azide: Benzyl chloride is converted to benzyl azide.
  2. Triazole Formation: Under basic conditions, 2-cyanoacetamide is reacted with benzyl azide to yield a triazole compound with a 95% yield.
  3. Acylation: The triazole undergoes acylation with pivaloyl chloride to form an intermediate.
  4. Ring Closure: Heating the reaction mixture leads to ring closure and formation of pyrimidinone.
  5. Chlorination and Substitution: Hydroxy-substituted triazolopyrimidine is converted to its chlorinated form, followed by nucleophilic substitution with (S)-pyrrolidin-3-ol to yield Vicasinabin .

The entire synthesis process comprises approximately eight steps, utilizing techniques such as thin-layer chromatography and high-performance liquid chromatography-mass spectrometry for monitoring reactions.

Molecular Structure Analysis

Vicasinabin's molecular structure can be represented by the following formula:

  • Chemical Formula: C₁₈H₂₃N₅O
  • Molecular Weight: 341.41 g/mol

The compound features a complex arrangement including a pyrrolidin-3-ol moiety and a triazolopyrimidine core structure. The stereochemistry of Vicasinabin is critical for its interaction with the CB2 receptor, influencing its pharmacological activity .

Chemical Reactions Analysis

Vicasinabin participates in various chemical reactions typical of synthetic cannabinoids:

  • Agonistic Activity: As an agonist of the CB2 receptor, Vicasinabin activates signaling pathways associated with this receptor, leading to potential therapeutic effects.
  • Metabolic Reactions: The compound undergoes metabolic transformations primarily in the liver, where cytochrome P450 enzymes play a significant role in its biotransformation.

The detailed mechanisms of these reactions are essential for understanding its pharmacokinetics and potential interactions with other substances.

Mechanism of Action

Vicasinabin exerts its effects primarily through selective activation of the CB2 receptor. This receptor is predominantly expressed in immune cells and peripheral tissues:

  1. Binding Affinity: Vicasinabin binds to the CB2 receptor with high affinity, triggering intracellular signaling cascades.
  2. Anti-inflammatory Effects: Activation of CB2 receptors has been associated with reduced inflammation and pain modulation.
  3. Neuroprotective Properties: Preliminary studies suggest that Vicasinabin may offer neuroprotective benefits by modulating immune responses in the central nervous system .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form at room temperature.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • pH Stability: Exhibits stability across a range of pH levels typical for biological systems.

Relevant analyses include nuclear magnetic resonance spectroscopy (NMR) data confirming the purity (>95%) and structural integrity of synthesized Vicasinabin .

Applications

Vicasinabin shows promise in various scientific applications:

  • Pain Management: Due to its selective action on CB2 receptors, it may serve as an alternative treatment for chronic pain conditions.
  • Inflammatory Diseases: Research indicates potential use in treating conditions like arthritis or inflammatory bowel disease through its anti-inflammatory properties.
  • Neuroprotection: Ongoing studies aim to explore its effects on neurodegenerative diseases by modulating immune responses within the central nervous system .
Introduction to Vicasinabin (RG7774) in Pharmacological Research

Discovery and Development Trajectory of Selective Cannabinoid Receptor 2 Agonists

Vicasinabin (development code RG7774) emerged from a systematic lead optimization campaign initiated by Roche Holding AG following high-throughput screening of compound libraries. Researchers synthesized this triazolopyrimidine derivative to enhance selectivity and potency for cannabinoid receptor 2 activation while avoiding cannabinoid receptor 1 interactions that mediate psychotropic effects [2] [4]. The compound’s chemical designation is (S)-1-(5-tert-butyl-3-[(1-methyl-1H-tetrazol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-ol, with a CAS registry number 1433361-02-4 [4] [5]. Preclinical characterization demonstrated sub-nanomolar potency (EC₅₀: 2.8 nM) and binding affinity (Ki: 51.3 nM) for human cannabinoid receptor 2, with >1000-fold selectivity over cannabinoid receptor 1 in recombinant cell systems and native immune cells [2] [5].

Table 1: Key Molecular Properties of Vicasinabin

PropertyValueExperimental System
Molecular Weight399.46 g/molCalculated
Cannabinoid Receptor 2 EC₅₀2.8 nMChinese hamster ovary cells
Cannabinoid Receptor 2 Ki51.3 nMCompetitive binding assay
Oral Bioavailability>60%Rodent pharmacokinetic studies
Plasma Half-life4–6 hoursRat models

Vicasinabin entered Phase 2 clinical development in 2020 following promising results in rodent models of diabetic retinopathy and uveitis [1]. The compound exhibited favorable absorption, distribution, metabolism, excretion, and toxicity profiles, including systemic exposure and adequate retinal penetration after oral administration [2] [4]. Roche terminated development in October 2023 after the compound failed to demonstrate significant efficacy in the CANBERRA trial—a global, multicenter, randomized study involving 139 participants with moderately severe to severe nonproliferative diabetic retinopathy [1] [3] [8]. This discontinuation marked a significant setback in the pursuit of selective cannabinoid receptor 2 agonists for ocular indications, though several competitors remain in clinical development [1] [8].

Rationale for Cannabinoid Receptor Targeting in Microvascular Pathologies

Diabetic retinopathy pathophysiology involves chronic hyperglycemia-induced inflammation, vascular permeability, leukocyte adhesion (leukostasis), and microglial activation—processes modulated by the endocannabinoid system [2] [4] [9]. Cannabinoid receptor 2 is predominantly expressed on immune cells, including retinal microglia, where its activation attenuates pro-inflammatory cytokine release and inhibits leukocyte migration [4] [10]. Preclinical evidence positions cannabinoid receptor 2 agonism as a mechanistic strategy to preserve blood-retinal barrier integrity:

  • Vascular Modulation: Vicasinabin reduced vascular leakage by 68% in streptozotocin-induced diabetic rats at 0.32 mg/kg doses, with dose-dependent suppression of leukostasis observed in retinal venules [2] [5]. This effect correlated with diminished migration of activated microglia to injury sites, indicating modulation of neuroinflammatory cascades [4] [5].
  • Inflammatory Pathways: In lipopolysaccharide-induced uveitis models, orally administered Vicasinabin decreased tumor necrosis factor-α, interleukin-6, and intracellular adhesion molecule-1 expression—key mediators of endothelial dysfunction and leukocyte adhesion [5] [10]. Cannabinoid receptor 2 activation also inhibited nuclear factor kappa-light-chain-enhancer of activated B cells translocation, a master regulator of inflammatory gene transcription [10].
  • Oxidative Stress Response: Through Gαi/o protein coupling, cannabinoid receptor 2 agonists reduce reactive oxygen species generation in retinal endothelial cells exposed to hyperglycemic conditions, potentially mitigating mitochondrial dysfunction and cellular apoptosis [9] [10].

Table 2: Mechanisms of Cannabinoid Receptor 2 Activation in Retinal Pathologies

Pathological ProcessEffect of Cannabinoid Receptor 2 ActivationVicasinabin Evidence
Vascular Permeability↓ Blood-retinal barrier breakdown68% reduction in diabetic rat models
Leukocyte Adhesion↓ Endothelial adhesion molecule expressionDose-dependent inhibition of leukostasis
Microglial Activation↓ Migration and pro-inflammatory signalingReduced microglial translocation
Cytokine Production↓ Tumor necrosis factor-α, interleukin-1βSuppressed ocular inflammation

The mechanistic rationale extended beyond diabetic retinopathy to other microvascular disorders, including choroidal neovascularization. Vicasinabin reduced lesion areas by 54% in laser-induced choroidal neovascularization rat models, suggesting applicability in neovascular age-related macular degeneration [4] [5]. This multi-pathway targeting strategy aimed to intervene earlier in diabetic retinopathy progression than current anti-vascular endothelial growth factor therapies, which primarily address late-stage neovascularization and edema [3] [9].

Position within the Landscape of Orally Bioavailable Retinopathy Therapeutics

The discontinuation of Vicasinabin underscores the formidable challenges in developing orally bioavailable therapies for retinal diseases. As of 2025, no oral cannabinoid receptor 2 agonist has achieved regulatory approval for diabetic retinopathy, creating an unmet need for non-invasive treatment alternatives [1] [8]. Vicasinabin’s termination followed negative results from the Phase 2 CANBERRA trial (NCT04265261), where only 5.7%–9.5% of participants achieved ≥2-step improvement on the Diabetic Retinopathy Severity Scale across dose groups—statistically indistinguishable from placebo [3]. This outcome occurred despite 90% adherence and dose-dependent plasma exposure, suggesting inadequate target engagement or translational limitations of preclinical models [3] [8].

Several alternative oral therapeutic candidates remain active in clinical development:

  • APX3330 (Ocuphire Pharma): A small-molecule inhibitor of the redox effector factor 1 protein, currently in Phase 2 trials. It significantly reduced disease progression in the ZETA-1 trial through suppression of nuclear factor kappa-light-chain-enhancer of activated B cells and hypoxia-inducible factor 1-alpha pathways [8] [9].
  • Bayer’s Oral Agents: Undisclosed molecules targeting inflammatory pathways distinct from cannabinoid receptor agonism [1].
  • Rezolute Bio and InflammX Candidates: Early-phase compounds with undisclosed mechanisms focusing on nonproliferative diabetic retinopathy and diabetic macular edema [1] [8].

Properties

CAS Number

1433361-02-4

Product Name

Vicasinabin

IUPAC Name

(3S)-1-[5-tert-butyl-3-[(1-methyltetrazol-5-yl)methyl]triazolo[4,5-d]pyrimidin-7-yl]pyrrolidin-3-ol

Molecular Formula

C15H22N10O

Molecular Weight

358.40 g/mol

InChI

InChI=1S/C15H22N10O/c1-15(2,3)14-16-12(24-6-5-9(26)7-24)11-13(17-14)25(21-19-11)8-10-18-20-22-23(10)4/h9,26H,5-8H2,1-4H3/t9-/m0/s1

InChI Key

MAYZWDRUFKUGGP-VIFPVBQESA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C(=N1)N3CCC(C3)O)N=NN2CC4=NN=NN4C

Isomeric SMILES

CC(C)(C)C1=NC2=C(C(=N1)N3CC[C@@H](C3)O)N=NN2CC4=NN=NN4C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.